N-(2H-1,3-benzodioxol-5-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinazolin-4-amine core, which is a common structural motif in many biologically active molecules
Preparation Methods
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazolin-4-amine Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Benzodioxole Group: This step often involves the reaction of the quinazolin-4-amine intermediate with a benzodioxole-containing reagent under specific conditions.
Attachment of the Nitrobenzyl Group: The final step involves the thiolation of the intermediate with a nitrobenzyl thiol reagent, typically under basic conditions to facilitate the nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-(2H-1,3-benzodioxol-5-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitro group can be reduced to an amine, which can further participate in various coupling reactions.
Substitution: The benzodioxole and quinazolin-4-amine moieties can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction pathways, cell cycle regulation, and apoptosis.
Comparison with Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine can be compared with other similar compounds, such as:
- N-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine
- N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activities
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4S/c27-26(28)16-8-5-14(6-9-16)12-31-22-24-18-4-2-1-3-17(18)21(25-22)23-15-7-10-19-20(11-15)30-13-29-19/h1-11H,12-13H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNNPFIRIZJYSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC(=NC4=CC=CC=C43)SCC5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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